9-Fluorenylmethyl carbazate

Descripción general

Descripción

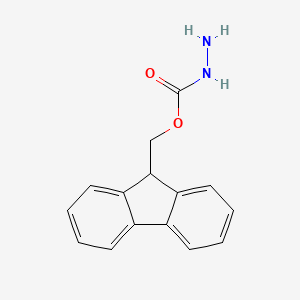

9-Fluorenylmethyl carbazate is a chemical compound with the molecular formula C15H14N2O2. It is primarily used as a derivatization reagent in high-performance liquid chromatography (HPLC) for the analysis of various steroids and carbohydrates . This compound is known for its high purity and stability, making it a valuable tool in analytical chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 9-fluorenylmethyl carbazate typically involves the reaction of fluorenylmethyl chloroformate with hydrazine. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows: [ \text{Fluorenylmethyl chloroformate} + \text{Hydrazine} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors to maintain consistent quality and yield .

Análisis De Reacciones Químicas

Types of Reactions: 9-Fluorenylmethyl carbazate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly used.

Major Products: The major products formed from these reactions include various hydrazine derivatives and substituted carbazates .

Aplicaciones Científicas De Investigación

Peptide Synthesis

C-terminal Hydrazides

9-Fluorenylmethyl carbazate is instrumental in the synthesis of C-terminal hydrazides, which are crucial for developing peptide-based therapeutics. A study highlighted a method for preparing and storing peptide-hydrazide linkers using this compound, demonstrating its stability under various conditions. This stability allows for the long-term storage of peptide constructs, facilitating their use in further applications such as drug development and biomaterials .

Synthesis of Peptide Hydrazides

In another application, this compound was utilized to enhance the solubility of poorly soluble peptides. By employing a hydrazide-mediated strategy, researchers were able to improve the solubilization and delivery of these peptides, thus expanding their potential therapeutic uses .

Analytical Chemistry

Derivatization Reagent

this compound serves as a derivatization reagent for high-performance liquid chromatography (HPLC). It is particularly effective for analyzing steroid hormones like progesterone. The compound reacts with these hormones to form derivatives that can be easily quantified using HPLC techniques, thereby improving sensitivity and detection limits in various analytical applications .

Fluorescence Labeling

The compound's ability to form fluorescent derivatives makes it valuable in analytical methods that require sensitive detection. For instance, it has been used to create fluorescent labels for sugars and amino acids, enhancing the detection capabilities in biochemical assays .

Enhancing Therapeutic Stability

Improving Gut Stability of Peptides

Research has demonstrated that this compound can be used to modify peptides to improve their stability in gastrointestinal conditions. By incorporating this compound into peptide formulations, scientists have been able to increase the half-life of therapeutic peptides significantly when exposed to digestive enzymes . This application is particularly relevant for orally administered peptide drugs, where gut stability is a critical factor for efficacy.

Photopolymer Applications

A novel application involves using this compound in photopolymer systems. The compound acts as a base amplifier that enhances the photosensitivity of materials used in photopolymerization processes. This application could lead to advancements in materials science and engineering, particularly in developing new photopolymers with improved performance characteristics .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Peptide Synthesis | Used for synthesizing C-terminal hydrazides and improving solubility of peptides |

| Analytical Chemistry | Acts as a derivatization reagent for HPLC; enhances detection sensitivity via fluorescence labeling |

| Therapeutic Stability | Modifies peptides to improve gut stability and increase half-life during digestion |

| Photopolymer Applications | Enhances photosensitivity in photopolymer systems |

Mecanismo De Acción

The mechanism by which 9-fluorenylmethyl carbazate exerts its effects involves its ability to form stable derivatives with various analytes. This derivatization enhances the detectability of the analytes in HPLC by increasing their fluorescence or UV absorbance. The molecular targets include various functional groups such as carbonyls and amines, which react with the carbazate moiety to form stable adducts .

Comparación Con Compuestos Similares

- Benzyl carbazate

- Ethyl carbazate

- tert-Butyl carbazate

Comparison: 9-Fluorenylmethyl carbazate is unique due to its high stability and efficiency as a derivatization reagent. Compared to other carbazates, it provides better fluorescence and UV detection capabilities, making it more suitable for sensitive analytical applications .

Actividad Biológica

9-Fluorenylmethyl carbazate (Fmoc-hydrazide) is a versatile compound primarily known for its applications in the field of biochemistry, particularly as a fluorophore reagent for the detection of glycans. Its unique structure and properties make it a valuable tool in various biological assays and research applications. This article delves into the biological activity of this compound, highlighting its synthesis, applications, and relevant research findings.

- Molecular Formula : C₁₅H₁₄N₂O₂

- Molecular Weight : 254.284 g/mol

- Density : 1.3 g/cm³

- Melting Point : -170°C (dec.)

- Boiling Point : 485.8°C at 760 mmHg

- Flash Point : 247.6°C

These properties indicate that this compound is stable under various conditions, making it suitable for laboratory use.

Synthesis and Applications

This compound is synthesized through the reaction of fluorenylmethyl chloride with hydrazine derivatives. This compound serves as an effective fluorophore for the fluorimetric detection of glycans, which are essential components in many biological processes.

Key Applications:

- Fluorimetric Detection : Used to label glycans for enhanced detection sensitivity in various assays .

- Cell Culture Studies : Evaluated for its ability to facilitate cellular uptake of siRNA and other nucleic acids, demonstrating potential in gene delivery systems .

Case Studies and Research Findings

-

Fluorescent Labeling of Glycans :

Kinoshita et al. (2020) developed a method utilizing this compound for labeling glycans, simplifying their analysis via high-performance liquid chromatography (HPLC). The study reported significant improvements in detection sensitivity and accuracy . -

Cell Penetration and Transfection Efficacy :

A study involving the MCF7-luc cell line demonstrated that clusters formed with this compound effectively transfected siRNA into cancer cells without significant cytotoxicity. The particles formed showed good stability and a hydrodynamic diameter conducive to cellular uptake . -

DNA Binding Studies :

Research indicated that the structural characteristics of compounds formed with this compound significantly influenced their ability to bind DNA. This property is crucial for developing effective gene delivery systems .

Table 1: Summary of Biological Activities

| Study Reference | Application | Key Findings |

|---|---|---|

| Kinoshita et al. | Glycan Labeling | Enhanced sensitivity in HPLC analysis |

| MCF7-luc Study | siRNA Transfection | Effective cellular uptake with minimal toxicity |

| DNA Binding Study | Gene Delivery | Influenced by structural characteristics of complexes |

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl N-aminocarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c16-17-15(18)19-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCGPEUVGHDMLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60189168 | |

| Record name | 9-Fluorenylmethyl chloroformate hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35661-51-9 | |

| Record name | 9-Fluorenylmethyl chloroformate hydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035661519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Fluorenylmethyl chloroformate hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Fluorenylmethyl carbazate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 9-fluorenylmethyl carbazate useful in characterizing saccharidic polymers?

A: this compound (Fmoc) acts as a labeling agent for polymers, facilitating their analysis. [] This is particularly helpful when studying saccharidic polymers synthesized via living cationic polymerization. By attaching Fmoc to the end of these polymers, researchers can employ techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOFMS) for detailed characterization. [] This approach helps determine the polymer's molecular weight, distribution, and identify any side reactions that might have occurred during synthesis. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.